molecular formula C19H17F3N4O3S2 B11428291 1-(2,1,3-benzothiadiazol-4-ylsulfonyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide

1-(2,1,3-benzothiadiazol-4-ylsulfonyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide

Cat. No.: B11428291
M. Wt: 470.5 g/mol
InChI Key: LTPINRNTFDJTRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,1,3-Benzothiadiazole-4-sulfonyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide is a complex organic compound that incorporates a benzothiadiazole moiety, a trifluoromethylphenyl group, and a piperidine ring

Preparation Methods

The synthesis of 1-(2,1,3-benzothiadiazole-4-sulfonyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Benzothiadiazole Core: The benzothiadiazole core can be synthesized through the cyclization of o-phenylenediamine with sulfur-containing reagents.

    Sulfonylation: The benzothiadiazole core is then sulfonylated using sulfonyl chloride reagents under basic conditions.

    Coupling with Piperidine: The sulfonylated benzothiadiazole is coupled with piperidine-4-carboxamide using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Introduction of the Trifluoromethyl Group:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-(2,1,3-Benzothiadiazole-4-sulfonyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, tetrahydrofuran), catalysts (e.g., palladium on carbon), and temperature control.

Scientific Research Applications

1-(2,1,3-Benzothiadiazole-4-sulfonyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,1,3-benzothiadiazole-4-sulfonyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The benzothiadiazole moiety acts as an electron acceptor, while the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 1-(2,1,3-benzothiadiazole-4-sulfonyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide include:

The uniqueness of 1-(2,1,3-benzothiadiazole-4-sulfonyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide lies in its combination of these three functional groups, which imparts distinct electronic, photoluminescent, and biological properties.

Properties

Molecular Formula

C19H17F3N4O3S2

Molecular Weight

470.5 g/mol

IUPAC Name

1-(2,1,3-benzothiadiazol-4-ylsulfonyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide

InChI

InChI=1S/C19H17F3N4O3S2/c20-19(21,22)13-3-1-4-14(11-13)23-18(27)12-7-9-26(10-8-12)31(28,29)16-6-2-5-15-17(16)25-30-24-15/h1-6,11-12H,7-10H2,(H,23,27)

InChI Key

LTPINRNTFDJTRP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C3=CC=CC4=NSN=C43

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.